molecular formula C15H11NO B1359410 3'-Cyano-2-phenylacetophenone CAS No. 758710-68-8

3'-Cyano-2-phenylacetophenone

Cat. No.: B1359410
CAS No.: 758710-68-8
M. Wt: 221.25 g/mol
InChI Key: SJUJLORYVIDRGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-2-phenylacetophenone typically involves the cyanoacetylation of acetophenone derivatives. One common method includes the reaction of acetophenone with cyanoacetic acid in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with cyanoacetic acid to yield the desired product .

Industrial Production Methods: Industrial production of 3’-Cyano-2-phenylacetophenone often employs the Fries rearrangement of phenyl acetate derivatives. This method involves the use of aluminum chloride as a catalyst under controlled temperature conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Cyano-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine and DMSO at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Aryl glyoxal derivatives.

    Reduction: Primary amines.

    Substitution: Substituted cyano derivatives.

Scientific Research Applications

3’-Cyano-2-phenylacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Cyano-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group plays a crucial role in its reactivity, enabling the formation of covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

    Acetophenone: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    Benzonitrile: Lacks the phenylacetyl group, limiting its applications in the synthesis of complex molecules.

    Phenylacetonitrile: Similar structure but lacks the ketone functionality, affecting its reactivity and applications.

Uniqueness: 3’-Cyano-2-phenylacetophenone is unique due to the presence of both the cyano and phenylacetyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound

Properties

IUPAC Name

3-(2-phenylacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJLORYVIDRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642285
Record name 3-(Phenylacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758710-68-8
Record name 3-(Phenylacetyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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